molecular formula C26H39N3O3 B1262724 Ciliatamide A

Ciliatamide A

Cat. No.: B1262724
M. Wt: 441.6 g/mol
InChI Key: UNVIKJZRLTXMOH-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciliatamide A is a lipopeptide that contains N-methylphenylalanine and lysine as the amino acid residues linked to a dec-9-enoyl moiety via an amide linkage (the R,R stereoisomer). It is isolated from the deep sea sponge Aaptos ciliata and exhibits antileishmanial activity. It has a role as a metabolite and an antileishmanial agent. It is a member of caprolactams and a lipopeptide. It derives from a dec-9-enoic acid.

Scientific Research Applications

Bioactive Properties and Antileishmanial Activity

Ciliatamide A, along with its variants Ciliatamide B and C, were identified in the deep-sea sponge Aaptos ciliata. These compounds, particularly this compound and B, have demonstrated notable antileishmanial properties. Ciliatamide B also showed marginal cytotoxicity against HeLa cells, indicating its potential for broader bioactive applications (Nakao et al., 2008).

Chemical Structure and Configuration

A crucial aspect of research on this compound involves elucidating its chemical structure and configuration. Studies using NMR and chiral-phase HPLC have shed light on its complex structure, revealing specific configurations of its constituent amino acid residues (Takada et al., 2017). This understanding is essential for synthesizing and manipulating this compound for various applications.

Synthetic Approaches

The synthesis of this compound has been a significant focus, with studies exploring efficient methods to replicate its structure in the laboratory. For example, the synthesis of natural products like this compound and C through solid-phase synthesis has been reported, showcasing the potential for creating these compounds artificially (Fischer et al., 2020). This approach opens avenues for large-scale production and further research.

Applications in Microfluidics and Biotechnology

While not directly related to this compound, research on artificial cilia, inspired by natural cilia, has implications for understanding and utilizing compounds like this compound in microfluidics and biotechnology. The development of artificial cilia for microfluidic manipulation is a growing field, demonstrating the broader impact of cilia-related research (den Toonder & Onck, 2013).

Broader Biological and Economic Significance

Ciliates, from which this compound derives its name, have broader biological and socio-economic significance. They play roles in water quality monitoring, ecosystem balance, and can be sources of bioactive compounds, underlining the ecological context in which compounds like this compound are discovered and studied (Zhang, 2009).

Properties

Molecular Formula

C26H39N3O3

Molecular Weight

441.6 g/mol

IUPAC Name

N-methyl-N-[(2R)-1-oxo-1-[[(3R)-2-oxoazepan-3-yl]amino]-3-phenylpropan-2-yl]dec-9-enamide

InChI

InChI=1S/C26H39N3O3/c1-3-4-5-6-7-8-12-18-24(30)29(2)23(20-21-15-10-9-11-16-21)26(32)28-22-17-13-14-19-27-25(22)31/h3,9-11,15-16,22-23H,1,4-8,12-14,17-20H2,2H3,(H,27,31)(H,28,32)/t22-,23-/m1/s1

InChI Key

UNVIKJZRLTXMOH-DHIUTWEWSA-N

Isomeric SMILES

CN([C@H](CC1=CC=CC=C1)C(=O)N[C@@H]2CCCCNC2=O)C(=O)CCCCCCCC=C

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)NC2CCCCNC2=O)C(=O)CCCCCCCC=C

Synonyms

ciliatamide A
ciliatamide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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